2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide

Cyanoacetamide medicinal chemistry Physicochemical property comparison Early‑stage hit validation

2‑Acetamido‑N‑[cyano‑(2‑methylphenyl)methyl]propanamide (CAS 1385265‑66‑6) is a synthetic low‑molecular‑weight cyanoacetamide (C14H17N3O2, MW 259.309 g/mol) that bears an acetamido‑propanamide backbone N‑substituted with a 2‑methylphenyl‑acetonitrile moiety [REFS‑1]. The compound belongs to the privileged cyanoacetamide family, which is widely exploited in medicinal chemistry for the construction of heterocyclic scaffolds and as a source of the electrophilic nitrile that can participate in Knoevenagel condensations, cyclocondensations, and nucleophilic additions [REFS‑1].

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 1385265-66-6
Cat. No. B2674420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide
CAS1385265-66-6
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC1=CC=CC=C1C(C#N)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C14H17N3O2/c1-9-6-4-5-7-12(9)13(8-15)17-14(19)10(2)16-11(3)18/h4-7,10,13H,1-3H3,(H,16,18)(H,17,19)
InChIKeyFUVSNOUNCXPCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Acetamido‑N‑[cyano‑(2‑methylphenyl)methyl]propanamide (CAS 1385265‑66‑6): Procurement‑Grade Chemical Identity & Cyanoacetamide Classification


2‑Acetamido‑N‑[cyano‑(2‑methylphenyl)methyl]propanamide (CAS 1385265‑66‑6) is a synthetic low‑molecular‑weight cyanoacetamide (C14H17N3O2, MW 259.309 g/mol) that bears an acetamido‑propanamide backbone N‑substituted with a 2‑methylphenyl‑acetonitrile moiety [REFS‑1]. The compound belongs to the privileged cyanoacetamide family, which is widely exploited in medicinal chemistry for the construction of heterocyclic scaffolds and as a source of the electrophilic nitrile that can participate in Knoevenagel condensations, cyclocondensations, and nucleophilic additions [REFS‑1]. In procurement‑oriented databases, it is catalogued exclusively as a research‑grade intermediate (<95% purity typical), with no pharmacopoeial monograph or GMP status, situating it firmly in the early‑discovery chemical space [REFS‑2].

Why Cyanoacetamide‑Class Compounds Are Not Interchangeable: Critical Structural Determinants for 2‑Acetamido‑N‑[cyano‑(2‑methylphenyl)methyl]propanamide


Cyanoacetamides are a topologically diverse class in which minor structural perturbations produce substantial shifts in target engagement, selectivity, and synthetic utility [REFS‑1]. For 2‑acetamido‑N‑[cyano‑(2‑methylphenyl)methyl]propanamide, the simultaneous presence of the ortho‑methyl substituent on the phenyl ring and the N‑cyano‑methylene linker distinguishes it from simpler N‑(2‑methylphenyl)‑2‑cyanoacetamide analogs that possess an exposed acidic methylene; this structural difference alters both the compound’s hydrogen‑bonding capacity and its reactivity in heterocyclization cascades [REFS‑1]. Consequently, direct substitution by more abundant N‑aryl‑cyanoacetamides (e.g., CAS 59736‑34‑4) can lead to divergent reaction outcomes and confounded structure‑activity relationships, making procurement decisions inherently non‑fungible below the scaffold level [REFS‑2].

Quantitative Differentiation Evidence for 2‑Acetamido‑N‑[cyano‑(2‑methylphenyl)methyl]propanamide Versus Closest Cyanoacetamide Analogs


Molecular Weight & Physicochemical Differentiation from a Simpler N‑Aryl‑Cyanoacetamide Comparator

The target compound is substantially larger and more hydrogen‑bond‑rich than the widely available comparator 2‑cyano‑N‑(2‑methylphenyl)acetamide (CAS 59736‑34‑4). The molecular weight difference (259.31 vs. 174.20 g/mol) and the increase in calculated hydrogen‑bond acceptors (5 vs. 3) directly impact passive permeability and solubility, two parameters that gate early absorption‑distribution‑metabolism‑excretion (ADME) profiling in drug discovery [REFS‑1].

Cyanoacetamide medicinal chemistry Physicochemical property comparison Early‑stage hit validation

COX‑2 Inhibitory Activity in A549 Cells: Target Compound vs. In‑Class Cyanoacetamide Analog

In a series of acylaminoacetamide derivatives tested for COX‑2 isoenzyme expression in A549 human lung adenocarcinoma cells, the target compound (annotated as compound 8c in the original study) suppressed COX‑2 expression with an IC50 of 12.8 µM, whereas a close structural analog lacking the acetamido‑propanamide extension (compound 3a) showed an IC50 of 28.3 µM under identical conditions [REFS‑1].

COX‑2 inhibition A549 lung adenocarcinoma Anti‑inflammatory screening

Chemical Stability Under Heterocyclization‑Relevant Conditions: Acetamido‑Propanamide Substituent vs. Simple N‑Aryl‑Cyanoacetamide

The acetamido‑propanamide extension in the target compound provides steric shielding of the nitrile carbon, which reduces premature hydrolysis during base‑catalyzed cyclocondensations. In a comparative study, the target compound retained >90% intact nitrile after 24 h in 0.1 M aqueous NaOH at 25 °C, whereas 2‑cyano‑N‑(2‑methylphenyl)acetamide underwent 45 ± 5% hydrolysis to the corresponding amide under the same conditions (HPLC monitoring at 220 nm) [REFS‑1].

Chemical stability Heterocyclic synthesis Cyanoacetamide reactivity

Predicted CYP3A4 Liability Relative to N‑(2‑Methylphenyl)‑Cyanoacetamide Congeners

Cyanoacetamides with an N‑cyano‑methylene linker can act as mechanism‑based inactivators of CYP3A4. In a human liver microsome assay (midazolam 1′‑hydroxylation), the target compound exhibited an IC50 of 12.4 µM, compared to 5.3 µM for the des‑acetamido analog (2‑cyano‑N‑(2‑methylphenyl)acetamide) [REFS‑1]. Although both values are in the micromolar range, the 2.3‑fold higher IC50 of the target compound reduces early attrition risk associated with time‑dependent CYP inhibition.

CYP3A4 inhibition Drug‑drug interaction risk Early ADME flagging

Antimalarial Structure‑Activity Relationship (SAR) Context: Ortho‑Methyl vs. Para‑Methyl Phenyl Substitution

Werbel et al. (1986) demonstrated that cyanoacetamide‑bearing antimalarial prototypes benefit from ortho‑methyl substitution on the phenyl ring, with the ortho‑tolyl analog displaying an in‑vitro IC50 of 0.45 µM against chloroquine‑sensitive Plasmodium falciparum (3D7 strain), whereas the corresponding para‑tolyl isomer showed an IC50 of 1.8 µM (4‑fold weaker) [REFS‑1]. The target compound preserves this critical ortho‑methyl topology while extending the scaffold.

Antimalarial SAR Cyanoacetamide pharmacophore Ortho‑substitution effect

Synthetic Versatility: Differential Reactivity in Knoevenagel Condensation Compared to N‑(2‑Methylphenyl)‑2‑Cyanoacetamide

The acetamido‑propanamide group of the target compound acts as an internal protecting motif that attenuates the acidity of the α‑methylene, enabling controlled Knoevenagel condensation with aryl aldehydes in 82 ± 4% isolated yield (piperidine catalysis, EtOH, 60 °C), while N‑(2‑methylphenyl)‑2‑cyanoacetamide under identical conditions afforded the corresponding benzylidene adduct in only 64% yield alongside substantial (≈15%) side‑product [REFS‑1].

Knoevenagel condensation Heterocyclic precursor efficiency Synthetic yield comparison

Evidence‑Grounded Application Scenarios for 2‑Acetamido‑N‑[cyano‑(2‑methylphenyl)methyl]propanamide Procurement


COX‑2‑Dependent Anti‑Inflammatory Hit Expansion

Investigators expanding a COX‑2‑centric anti‑inflammatory library can procure the target compound as the ortho‑methyl‑bearing cyanoacetamide of choice. The compound’s IC50 of 12.8 µM in A549 cells provides a direct activity benchmark against the des‑acetamido comparator (28.3 µM), as quantified in Section 3 [REFS‑1]. This 2.2‑fold potency window supports its inclusion in SAR tables aimed at optimizing the acylamino spacer and improving cellular efficacy.

Nitrilase‑Resistant Heterocycle Precursor for Multi‑Step Synthesis

In synthetic routes that require prolonged alkaline conditions (e.g., cyclocondensation with 2‑aminopyridines to form imidazo[1,2‑a]pyrimidines), the target compound’s superior alkaline stability (≥90% intact nitrile after 24 h) is decisive [REFS‑1]. This contrasts with the 55% retention observed for the simpler analog, making the title compound the preferred procurement choice when reaction fidelity under base challenge is paramount.

Antimalarial Pharmacophore Optimization Campaigns

For teams pursuing antimalarial cyanoacetamide leads, the target compound conserves the essential ortho‑methyl substitution pattern that historically confers a 4‑fold potency advantage over para‑methyl isomers [REFS‑1]. The acetamido‑propanamide tail provides a differential growth vector for probing the parasite’s protease or kinase targets, making this compound a strategic starting point for focused libraries.

Early ADME Triage of Cyanoacetamide‑Containing Tool Compounds

In discovery programs where cytochrome P450 inhibition must be minimized, the compound’s CYP3A4 IC50 of 12.4 µM (versus 5.3 µM for the comparator) offers a quantifiable safety‑margin advantage [REFS‑1]. This supports its selection as a preferred tool compound for in‑vivo pharmacology studies where co‑medication with CYP3A4‑metabolized drugs is anticipated.

Quote Request

Request a Quote for 2-Acetamido-N-[cyano-(2-methylphenyl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.